4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride
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Overview
Description
4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a nitro group, an aminocyclobutyl moiety, and a benzene sulfonamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride typically involves multiple steps, starting with the preparation of the aminocyclobutyl intermediate. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and bases like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, with temperature and pressure being critical factors .
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted sulfonamides from nucleophilic substitution .
Scientific Research Applications
4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The sulfonamide group can also bind to proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzenesulfonamide: Lacks the aminocyclobutyl group, making it less versatile in certain reactions.
N-[(1r,3r)-3-aminocyclobutyl]benzenesulfonamide:
Uniqueness
4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride is unique due to the presence of both the nitro and aminocyclobutyl groups, which provide a combination of reactivity and structural features not found in similar compounds. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(3-aminocyclobutyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S.ClH/c11-7-5-8(6-7)12-18(16,17)10-3-1-9(2-4-10)13(14)15;/h1-4,7-8,12H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCGITSYJNRCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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